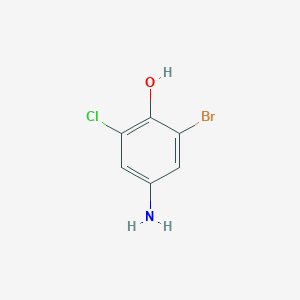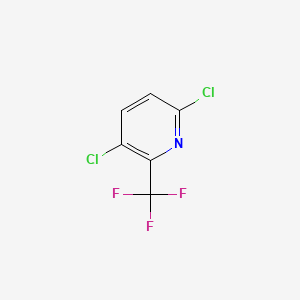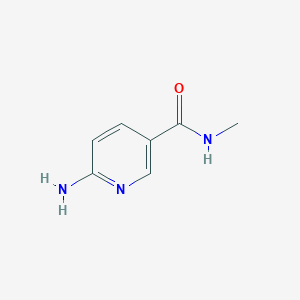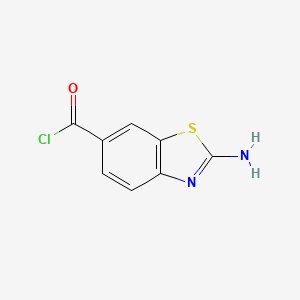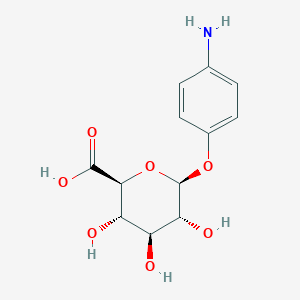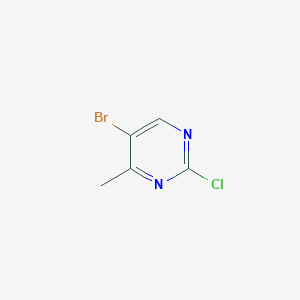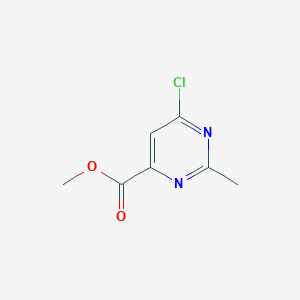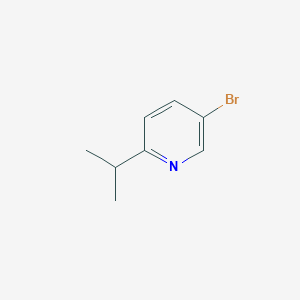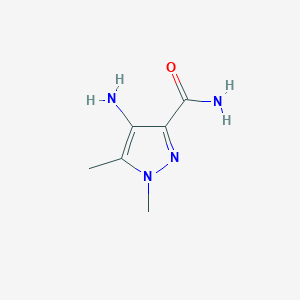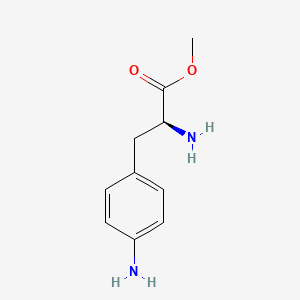
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol is an organic compound with the molecular formula C4H8F3NO. It is a derivative of butanol, where the hydroxyl group is substituted with an amino group and three fluorine atoms. This compound is known for its unique chemical properties due to the presence of both amino and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol typically involves the reaction of 3-methyl-2-butanol with trifluoroacetic acid and ammonia. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-methyl-2-butanol} + \text{trifluoroacetic acid} + \text{ammonia} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The trifluoromethyl group can be reduced to form non-fluorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitrile compounds.
Reduction: Formation of non-fluorinated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-1,1,1-trifluoro-3-methylbutan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar structure but lacks the trifluoromethyl group.
3-Amino-2-methyl-2-butanol: Similar structure but lacks the trifluoromethyl group.
1,1,1-Trifluoro-3-methyl-2-butanol: Similar structure but lacks the amino group.
Uniqueness
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for various chemical modifications and interactions with biological molecules.
Properties
Molecular Formula |
C5H10F3NO |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F3NO/c1-4(2,9)3(10)5(6,7)8/h3,10H,9H2,1-2H3 |
InChI Key |
NJBGWLOACYNJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid](/img/structure/B1286631.png)

